molecular formula C6H12N2O3 B167421 H-Abu-Gly-OH CAS No. 16305-80-9

H-Abu-Gly-OH

Cat. No. B167421
CAS RN: 16305-80-9
M. Wt: 160.17 g/mol
InChI Key: SVHUWZOIWWJJJM-BYPYZUCNSA-N
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Description

H-Abu-Gly-OH is a compound with the molecular formula C6H12N2O3 . It is an acidic peptide of the lens and a carba analog of reduced glutathione .


Molecular Structure Analysis

The molecular weight of H-Abu-Gly-OH is 160.17 . The molecular structure consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Further details about the molecular structure are not available in the retrieved data.


Physical And Chemical Properties Analysis

H-Abu-Gly-OH has a molecular weight of 160.17 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Conformation-Dependent Reactions in Amino Acids

Research by Owen et al. (2012) explored the elementary reaction coordinates of hydrogen abstraction by hydroxyl radicals in different conformations of amino acid residues like Gly (glycine). This study is significant for understanding the rapid hydroxyl radical-initiated unfolding of peptides and proteins, which is a factor in diseases like Alzheimer's (Owen et al., 2012).

Aza-Glycine and Collagen Hyperstability

Zhang et al. (2015) demonstrated that substituting glycine with aza-glycine in collagen increases the number of interfacial cross-strand hydrogen bonds, leading to collagen hyperstability. This study highlights the potential of synthetic chemistry in modifying biopolymers beyond natural capabilities (Zhang et al., 2015).

Chemical Shifts in Disordered Linear Peptides

Merutka et al. (1995) investigated proton chemical shifts in a series of disordered linear peptides, providing insights into the 'random coil' states of peptides. Such data are crucial for understanding the structural behavior of peptides under various conditions (Merutka et al., 1995).

Enhancing Antibacterial Activity with G-Quadruplex/Hemin

Xing et al. (2018) explored the use of the G-quadruplex/hemin complex in enhancing the antibacterial activity of hydrogen peroxide. This research opens avenues for new antibacterial systems in both Gram-positive and Gram-negative infections (Xing et al., 2018).

Hydroxyl Radicals in Environmental Chemistry

Gligorovski et al. (2015) provided an extensive view of the role of hydroxyl radicals in various environmental compartments. Understanding the chemistry of these radicals is crucial for addressing environmental challenges (Gligorovski et al., 2015).

Oxygen Vacancy and Hydroxyl Radicals Generation

Li et al. (2017) reported on the oxygen vacancy associated surface Fenton system, showing its potential in environmental applications and the fundamental theories of Fenton reactions (Li et al., 2017).

Uremic Toxins and Structure-Activity Correlation

Abiko et al. (1978) discussed the discovery of H-Asp(Gly)-OH, which inhibits PHA-induced lymphocyte transformation. This research provides insights into the biological activity of amino acid residues and their analogs (Abiko et al., 1978).

Safety And Hazards

When handling H-Abu-Gly-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[(2S)-2-aminobutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHUWZOIWWJJJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427202
Record name H-Abu-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Abu-Gly-OH

CAS RN

16305-80-9
Record name H-Abu-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Smith, AH Fairlamb, K Nadeau, M Bradley… - Protein …, 1992 - Wiley Online Library
… The preference of Gsp synthetase over TSH synthetase for the GSH analog, H-Abu-Gly-OH (Table 3), will serve to better define the specific activities of both of these enzymes early on in …
Number of citations: 92 onlinelibrary.wiley.com
O Koch, T Jäger, L Flohé… - … : molecular routes to drug …, 2013 - Wiley Online Library
Trypanothione synthetase (TryS) has been shown to synthesize both steps of trypanothione biosynthesis in all trypanosomatids so far investigated, to be essential for sustaining the …
Number of citations: 5 onlinelibrary.wiley.com

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